Larixol vs. Larixyl Acetate: TRPC6 Inhibition Potency and Subtype Selectivity
Larixol exhibits TRPC6 inhibitory activity with approximately 12-fold selectivity over TRPC3 and 5-fold over TRPC7 in recombinant channel assays. In direct comparison, its acetylated derivative, larixyl acetate, demonstrates enhanced potency with an IC50 of 0.1-0.6 µM for recombinant TRPC6 and confirmed activity on native TRPC6-like currents in rat pulmonary artery smooth muscle cells [1]. Larixyl acetate also shows selectivity for TRPC6 over TRPC3, with IC50 values of 0.58 µM and 6.83 µM against hTRPC6-YFP and hTRPC3-YFP, respectively, and no significant inhibition of nine additional TRP channels at 10 µM [2].
| Evidence Dimension | TRPC6 Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | Larixol: ~12-fold selectivity for TRPC6 over TRPC3; ~5-fold over TRPC7 |
| Comparator Or Baseline | Larixyl Acetate: IC50 = 0.1-0.6 µM (recombinant TRPC6); IC50 = 0.58 µM (hTRPC6-YFP); IC50 = 6.83 µM (hTRPC3-YFP) |
| Quantified Difference | Larixyl acetate exhibits ~11.8-fold higher potency for TRPC6 over TRPC3 based on IC50 ratio |
| Conditions | Recombinant TRPC6 channels expressed in HEK293 cells; native TRPC6-like currents in rat pulmonary artery smooth muscle cells; Ca2+ entry and patch-clamp electrophysiology |
Why This Matters
The distinct potency and selectivity profiles dictate the appropriate choice: larixol as a scaffold for further semi-synthetic optimization or larixyl acetate as a direct pharmacological tool for TRPC6 studies.
- [1] Urban, N., Wang, L., Kwiek, S., Rademann, J., Kuebler, W. M., & Schaefer, M. (2015). Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor. Molecular Pharmacology, 88(5), 955-965. View Source
- [2] Larixyl Acetate Datasheet. GLPBIO. IC50 values for hTRPC6-YFP and hTRPC3-YFP. View Source
